molecular formula C29H27N3O8 B15028126 11-(6-nitro-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(6-nitro-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B15028126
M. Wt: 545.5 g/mol
InChI Key: ZKIRJRVAFMAOJR-UHFFFAOYSA-N
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Description

“11-(6-nitro-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” is a complex organic compound that belongs to the class of dibenzo[b,e][1,4]diazepines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the benzodioxole and trimethoxyphenyl moieties, followed by their coupling to form the final dibenzo[b,e][1,4]diazepine structure. Common synthetic routes may include:

    Nitration: Introduction of the nitro group into the benzodioxole ring.

    Methoxylation: Introduction of methoxy groups into the phenyl ring.

    Cyclization: Formation of the diazepine ring through cyclization reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, it may be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, or neuroprotective activities.

Industry

In industry, it may find applications in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes, receptors, or DNA. The pathways involved would depend on the biological activity being studied. For example, if it has anti-cancer properties, it may inhibit specific enzymes involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.

    Clonazepam: Another benzodiazepine used for its anticonvulsant effects.

Uniqueness

What sets “11-(6-nitro-1,3-benzodioxol-5-yl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one” apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C29H27N3O8

Molecular Weight

545.5 g/mol

IUPAC Name

6-(6-nitro-1,3-benzodioxol-5-yl)-9-(3,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H27N3O8/c1-36-25-10-16(11-26(37-2)29(25)38-3)15-8-20-27(22(33)9-15)28(31-19-7-5-4-6-18(19)30-20)17-12-23-24(40-14-39-23)13-21(17)32(34)35/h4-7,10-13,15,28,30-31H,8-9,14H2,1-3H3

InChI Key

ZKIRJRVAFMAOJR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC6=C(C=C5[N+](=O)[O-])OCO6)C(=O)C2

Origin of Product

United States

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